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Compound of Interest

Compound Name: RO-275

Cat. No.: B15613107 Get Quote

A Note on Nomenclature: The identifier "RO-275" is ambiguous in scientific literature. This

document focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-

275 (Entinostat, SNDX-275), which is a prominent compound in cancer research with

established applications in live-cell imaging.

Introduction
MS-275 (Entinostat) is a potent, cell-permeable, and orally bioavailable inhibitor of Class I

histone deacetylases (HDACs), with particular selectivity for HDAC1 and HDAC3.[1][2][3] By

inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading

to a more open chromatin structure and altered gene expression.[4] This epigenetic modulation

can induce a variety of cellular responses, including cell cycle arrest, differentiation, and

apoptosis, making MS-275 a compound of significant interest in oncology and other therapeutic

areas.[1][5]

Live-cell imaging provides a powerful approach to study the dynamic cellular processes

modulated by MS-275 in real-time. This allows for the detailed visualization and quantification

of its effects on individual cells and cell populations, offering critical insights into its mechanism

of action. These application notes provide detailed protocols for utilizing live-cell imaging to

monitor two key cellular events induced by MS-275: apoptosis and the generation of reactive

oxygen species (ROS).
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Table 1: In Vitro Inhibitory Activity of MS-275
Target IC50 Value Assay Conditions

HDAC1 0.18 - 0.51 µM Cell-free assays

HDAC2 0.453 µM Cell-free assays

HDAC3 0.74 - 8 µM Cell-free assays

HDAC6 >100 µM Cell-free assays

HDAC8 44.9 µM Cell-free assays

Data compiled from multiple sources.[1][2][3][6]

Table 2: Antiproliferative Activity of MS-275 in Various
Cancer Cell Lines

Cell Line Cancer Type IC50 Value

D283 Medulloblastoma 50 nM

TC32 Ewing Sarcoma 100 nM

A2780 Ovarian Carcinoma 41.5 nM

Calu-3 Lung Carcinoma >1 µM

HL-60 Promyelocytic Leukemia <1 µM

K562
Chronic Myelogenous

Leukemia
21.3 µM

U937 Histiocytic Lymphoma <1 µM

Jurkat T-cell Leukemia <1 µM

HT-29 Colorectal Adenocarcinoma 1.3 µM

HCT-15 Colorectal Adenocarcinoma 4.71 µM

IC50 values are dependent on the specific assay conditions and duration of exposure. Data

compiled from multiple sources.[2][6][7]
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Experimental Protocols
Live-Cell Imaging of MS-275-Induced Apoptosis using a
Fluorescent Annexin V Probe
This protocol describes the real-time monitoring of apoptosis in cells treated with MS-275 by

visualizing the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.

Principle:

In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis,

this asymmetry is lost, and PS is exposed on the outer leaflet.[8] Fluorescently-labeled Annexin

V, a protein with a high affinity for PS, can then bind to the cell surface, allowing for the

visualization of apoptotic cells.[8][9] A membrane-impermeable nuclear dye (e.g., Propidium

Iodide or a cell-impermeant Hoechst stain) can be used concurrently to distinguish late

apoptotic/necrotic cells.

Materials:

Adherent or suspension cells of interest

Complete cell culture medium

MS-275 (Entinostat)

Fluorescently-labeled Annexin V (e.g., Annexin V-FITC, Annexin V-GFP)

A membrane-impermeable counterstain for necrosis (e.g., Propidium Iodide, YOYO-3 Iodide)

Live-cell imaging compatible plates or dishes (e.g., 96-well black, clear-bottom plates)

Live-cell imaging system with environmental control (37°C, 5% CO2, humidity)

Protocol:

Cell Seeding:
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For adherent cells, seed at a density that will result in 50-70% confluency at the time of

imaging in a live-cell imaging plate.

For suspension cells, use a plate pre-coated with a cell adhesion-promoting substrate.

Allow cells to adhere and recover for 18-24 hours.

Reagent Preparation:

Prepare a stock solution of MS-275 in DMSO. Further dilute in complete culture medium to

the desired final concentrations (e.g., 1 µM and 5 µM).[10]

Prepare a working solution of the fluorescent Annexin V probe and the necrosis dye in a

suitable imaging buffer (e.g., Annexin V binding buffer or complete medium) according to

the manufacturer's instructions.

Treatment and Staining:

Carefully remove the existing culture medium from the cells.

Add the medium containing the desired concentrations of MS-275. Include a vehicle

control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

Add the Annexin V and necrosis dye solution to the wells.

Place the plate in the live-cell imaging system.

Live-Cell Imaging:

Allow the plate to equilibrate in the imaging system's environmental chamber for at least

30 minutes.

Acquire images at regular intervals (e.g., every 30-60 minutes) for up to 48-72 hours.[5]

[10]

Use appropriate filter sets for the chosen fluorescent probes (e.g., FITC for Annexin V-

FITC, and a red channel for Propidium Iodide).
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Acquire both phase-contrast/brightfield and fluorescence images at each time point.

Data Analysis:

Use image analysis software to quantify the number of Annexin V-positive (early apoptotic)

and Annexin V/necrosis dye-positive (late apoptotic/necrotic) cells over time.

Plot the percentage of apoptotic cells versus time for each treatment condition.
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Click to download full resolution via product page

Caption: Workflow for monitoring MS-275 induced apoptosis.

Live-Cell Imaging of MS-275-Induced Reactive Oxygen
Species (ROS)
This protocol describes the detection and measurement of intracellular ROS levels in real-time

following treatment with MS-275.

Principle:

MS-275 has been shown to induce a rapid increase in intracellular ROS within hours of

treatment.[5][10] This can be visualized using cell-permeable fluorescent probes that become

fluorescent upon oxidation by ROS. Probes such as CellROX® Green or Deep Red are

suitable for this purpose as they are non-fluorescent in their reduced state.[11][12]

Materials:

Adherent or suspension cells of interest

Complete cell culture medium

MS-275 (Entinostat)

CellROX® Green or Deep Red Reagent

Live-cell imaging compatible plates or dishes

Live-cell imaging system with environmental control

Protocol:

Cell Seeding:

Seed cells in a live-cell imaging plate to achieve 50-70% confluency for imaging.

Allow cells to adhere and recover for 18-24 hours.
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Cell Staining:

Prepare a working solution of the CellROX® reagent in complete medium at a final

concentration of 5 µM.[12]

Remove the existing medium and add the CellROX® solution to the cells.

Incubate for 30 minutes at 37°C.[12]

Wash the cells three times with a suitable imaging buffer (e.g., PBS or phenol red-free

medium) to remove excess probe.

Treatment and Imaging:

Prepare the MS-275 treatment solutions in the imaging buffer.

Add the MS-275 solutions to the stained cells. Include a vehicle control and a positive

control for ROS induction (e.g., menadione or H2O2).

Immediately place the plate in the live-cell imaging system.

Acquire images every 5-15 minutes for 2-4 hours. MS-275 has been shown to induce ROS

as early as 2 hours post-treatment.[10]

Use the appropriate filter sets for the chosen CellROX® reagent (e.g., FITC for Green,

Cy5 for Deep Red).

Acquire both phase-contrast/brightfield and fluorescence images.

Data Analysis:

Measure the mean fluorescence intensity of the CellROX® signal within the cells at each

time point.

Normalize the fluorescence intensity to the vehicle control.

Plot the fold change in ROS levels over time for each treatment condition.
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Caption: Workflow for monitoring MS-275 induced ROS generation.
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Signaling Pathways
MS-275 Mechanism of Action and Downstream Effects
MS-275, as a Class I HDAC inhibitor, primarily targets HDAC1 and HDAC3.[1] This leads to an

accumulation of acetylated histones, altering chromatin structure and gene transcription. One

of the key genes upregulated by MS-275 is CDKN1A, which encodes the p21 protein.[6][13]

p21 is a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest, typically at the G1/S

phase.[6] At lower concentrations, this p21-mediated growth arrest can promote cell

differentiation.[5][10]

At higher concentrations, MS-275 can induce apoptosis through the intrinsic pathway.[5][10]

This is often preceded by a rapid generation of ROS.[10] The increase in ROS leads to

mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and

the release of cytochrome c into the cytoplasm.[10] This, in turn, activates the caspase

cascade, leading to the execution of the apoptotic program.

In certain contexts, such as in acute myeloid leukemia (AML) cells with FLT3 mutations, MS-

275 can also affect other signaling pathways. It has been shown to decrease the levels of total

and phosphorylated FLT3, leading to the inactivation of its downstream pro-survival pathways,

including Akt, ERK, and STAT5.[14][15][16]
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Caption: Signaling pathways affected by MS-275.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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